molecular formula C15H20ClNO3 B1630959 Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride CAS No. 52763-21-0

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

Cat. No.: B1630959
CAS No.: 52763-21-0
M. Wt: 297.78 g/mol
InChI Key: UQOMEAWPKSISII-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (EBOC-HCl) is an organic compound that is used in scientific research and experiments. It is a versatile compound that has been used in a variety of applications, including in vivo and in vitro experiments. EBOC-HCl is a chiral compound, meaning it has two stereoisomers, and it is also a cyclic compound, meaning it has a ring-like structure. EBOC-HCl has a wide range of biological activities and is used in various biochemical and physiological experiments.

Scientific Research Applications

Synthesis and Stereochemistry

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is utilized in the synthesis of various compounds. For instance, it's used in Michael reactions to form 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates. These reactions are significant for understanding the stereochemical aspects and further transformations of the products (Vafina et al., 2003).

Intermediate for Pharmaceutical Synthesis

  • This compound serves as a starting material for creating various intermediates in pharmaceutical synthesis. For example, it's used in a nine-step reaction process to synthesize tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, a compound with potential applications in medicinal chemistry (Wang et al., 2008).

Asymmetric Synthesis Application

  • It is a key intermediate in the asymmetric synthesis of compounds like cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, which is crucial for synthesizing potent protein kinase inhibitors (Hao et al., 2011).

Key Intermediate in Organic Synthesis

  • The compound is a central intermediate in the synthesis of other complex organic molecules. For instance, it's used in the preparation of 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, an important intermediate of prasugrel, a medication used to prevent blood clots (Weihui, 2013).

In Catalytic Reactions

  • This compound is employed in catalytic reactions, such as the iodine-catalyzed synthesis of 5-arylanthra[2,1-c][2,7]naphthyridine derivatives. This process highlights the utility of this compound in facilitating metal-free catalyst reactions (Jiang et al., 2012).

Role in X-ray Powder Diffraction Studies

  • The compound has been used in X-ray powder diffraction studies as an intermediate in the synthesis of anticoagulants like apixaban (Qing Wang et al., 2017).

Enantioselective Synthesis

  • It plays a role in the enantioselective synthesis of biologically active compounds, such as methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate, which is useful for creating chiral 3-benzylpiperidine backbones (Wang et al., 2018).

Mechanism of Action

Biochemical Pathways

It’s known that the compound has been used in the synthesis of chromeno[3,4-c]pyridin-5-ones , which suggests it may influence related biochemical pathways.

Result of Action

It’s known that the compound has been used as a building block for the syntheses of receptor agonists and antagonists , suggesting it may have potential effects on cellular signaling.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride involves the reaction of benzylamine with ethyl 4-oxopiperidine-3-carboxylate followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Benzylamine", "Ethyl 4-oxopiperidine-3-carboxylate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzylamine is reacted with ethyl 4-oxopiperidine-3-carboxylate in the presence of a suitable solvent and a catalyst to form Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.", "Step 2: The resulting product is then hydrolyzed using a strong acid to form Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate.", "Step 3: Finally, the product is reacted with hydrochloric acid to form Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride." ] }

52763-21-0

Molecular Formula

C15H20ClNO3

Molecular Weight

297.78 g/mol

IUPAC Name

ethyl 1-benzyl-3-oxopiperidine-4-carboxylate;hydron;chloride

InChI

InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H

InChI Key

UQOMEAWPKSISII-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.Cl

Canonical SMILES

[H+].CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.[Cl-]

52763-21-0

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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